molecular formula C14H20ClNO4S2 B11566852 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione

3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione

Cat. No.: B11566852
M. Wt: 365.9 g/mol
InChI Key: ZEDVTFWQYJXCBF-UHFFFAOYSA-N
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Description

3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione is a synthetic organic compound with the molecular formula C14H20ClNO4S2 and a molecular weight of 365.8959 . This compound is characterized by the presence of a thiolane ring, a butyl group, and a 4-chlorophenylsulfonyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione typically involves the reaction of butylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate butyl[(4-chlorophenyl)sulfonyl]amine. This intermediate is then reacted with thiolane-1,1-dione under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. The thiolane ring may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione is unique due to the presence of the thiolane ring, which imparts distinct chemical and physical properties compared to other sulfonyl derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H20ClNO4S2

Molecular Weight

365.9 g/mol

IUPAC Name

N-butyl-4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide

InChI

InChI=1S/C14H20ClNO4S2/c1-2-3-9-16(13-8-10-21(17,18)11-13)22(19,20)14-6-4-12(15)5-7-14/h4-7,13H,2-3,8-11H2,1H3

InChI Key

ZEDVTFWQYJXCBF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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